ビスインドリルマレイミド I
概要
説明
ビスインドリルマレイミド Iは、様々な生物学的に活性な化合物のコア化学構造を形成する有機化合物です。 このコア構造には、2つのインドール基が結合した中心のマレイミド基が含まれています 。 スタウロスポリンと構造的に類似した、高度に選択的な、細胞透過性で可逆的なプロテインキナーゼC(PKC)阻害剤です .
科学的研究の応用
Bisindolylmaleimide I has a wide range of scientific research applications. It is primarily used as a highly selective inhibitor of protein kinase C (PKC) isozymes, including PKCα, βI, βII, γ, δ, and ε . This makes it a valuable tool for studying PKC-mediated pathways in various biological processes, such as hormone, cytokine, and growth factor signal transduction . Additionally, bisindolylmaleimide I is used in cancer research to inhibit telomerase activity and in neuroscience research to study the role of PKC in neuronal signaling .
作用機序
ビスインドリルマレイミド Iは、プロテインキナーゼC(PKC)のATP結合部位に対する競合阻害剤として作用します。 PKCα、βI、βII、γ、δ、εアイソザイムに対して高い選択性を示します 。 PKCを阻害することで、this compoundは下流の標的のリン酸化を阻害し、それにより様々な細胞プロセスを調節します。 また、初代脂肪細胞ライセートとGSK-3β免疫沈降物においても、グリコーゲンシンターゼキナーゼ-3(GSK-3)を阻害します .
類似の化合物との比較
This compoundは、ビスインドリルマレイミド IVなどの他のビスインドリルマレイミド誘導体と構造的に類似しています。 これらの化合物はどちらも、プロテインキナーゼC(PKC)の強力な阻害剤ですが、選択性と結合メカニズムが異なります。 This compoundは、活性化されたPKCを標的にし、活性化されたコンフォメーションを安定化しますが、ビスインドリルマレイミド IVは、静止状態のPKCを標的にし、静止状態のコンフォメーションを安定化します 。 他の類似の化合物には、エンザスタウリン、ルボックススタウリン、チバンテニブなどがあり、これらもビスインドリルマレイミドコア構造を含んでいます .
生化学分析
Biochemical Properties
Bisindolylmaleimide I is known to interact with several enzymes and proteins. It acts as a competitive inhibitor for the ATP-binding site of PKC . It shows high selectivity for PKCα, β I, β II, γ, δ, and ε isozymes . It may inhibit protein kinase A at a much higher concentration .
Cellular Effects
Bisindolylmaleimide I has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PKC, which plays a crucial role in cell signaling pathways . This inhibition can significantly reduce the activation of ERK1/2 and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of Bisindolylmaleimide I involves its binding to the ATP-binding site of PKC, acting as a competitive inhibitor . This interaction inhibits the phosphorylation and activation of PKC, leading to reduced expression of PKC downstream target genes .
Temporal Effects in Laboratory Settings
The effects of Bisindolylmaleimide I change over time in laboratory settings. It is stable and does not degrade quickly, making it suitable for long-term studies
準備方法
ビスインドリルマレイミド Iは、様々な方法で合成できます。 一般的な合成経路の1つは、THF/トルエン混合物中でN-ベンジル保護2,3-ジブロモマレイミドを使用してビスインドリルマレイミドを生成し、それを対応する無水マレイン酸に変換するというものです 。 別の方法では、グリニャール反応で直接ジブロモマレイミドを使用しますが、この方法は収率が低くなります 。 工業生産方法では、通常、同様の合成経路が使用されますが、収率と純度を高めるために最適化されています。
化学反応の分析
ビスインドリルマレイミド Iは、酸化、還元、置換など、様々な化学反応を起こします。 これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤があります。 これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応ではthis compoundの酸化誘導体が得られる場合があり、置換反応では置換ビスインドリルマレイミド誘導体が生成される可能性があります .
科学研究における用途
This compoundは、科学研究において幅広い用途があります。 主に、PKCα、βI、βII、γ、δ、εなど、プロテインキナーゼC(PKC)アイソザイムの高度に選択的な阻害剤として使用されます 。 これは、ホルモン、サイトカイン、成長因子シグナル伝達など、様々な生物学的プロセスにおけるPKC媒介経路を研究するための貴重なツールとなります 。 さらに、this compoundは、がん研究ではテロメラーゼ活性を阻害するために、神経科学研究では神経細胞シグナル伝達におけるPKCの役割を研究するために使用されます .
類似化合物との比較
Bisindolylmaleimide I is structurally similar to other bisindolylmaleimide derivatives, such as bisindolylmaleimide IV. Both compounds are potent inhibitors of protein kinase C (PKC), but they differ in their selectivity and binding mechanisms. Bisindolylmaleimide I targets activated PKC and stabilizes it in the activated conformation, while bisindolylmaleimide IV targets quiescent PKC and stabilizes it in the quiescent conformation . Other similar compounds include enzastaurin, ruboxistaurin, and tivantinib, which also contain the bisindolylmaleimide core structure .
特性
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUOJYZJKLOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157932 | |
Record name | Bisindolylmaleimide I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133052-90-1 | |
Record name | 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133052-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisindolylmaleimide I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133052901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisindolylmaleimide I | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03777 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bisindolylmaleimide I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GO-6850 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79H6N0V6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Bisindolylmaleimide I?
A1: Bisindolylmaleimide I acts as a competitive inhibitor of ATP at the ATP-binding site of PKC. [, , ] This binding prevents PKC from phosphorylating its downstream targets, effectively inhibiting its kinase activity. [, ]
Q2: Does Bisindolylmaleimide I show selectivity towards specific PKC isoforms?
A2: While initially considered a relatively selective inhibitor of PKC, research indicates that BIM I can also inhibit other kinases, including PKCδ and atypical PKCs, albeit with lower potency compared to classical PKCs. [, , , ]
Q3: How does inhibition of PKC by Bisindolylmaleimide I impact cellular processes?
A3: Inhibiting PKC with BIM I leads to a wide array of downstream effects depending on the cell type and specific PKC isoforms involved. These include:
- Reduced platelet activation and aggregation: BIM I inhibits agonist-induced platelet alpha-granule secretion by preventing PKC-mediated translocation of type II phosphatidylinositol 5-phosphate 4-kinase. [, ]
- Altered gene expression: BIM I significantly inhibits the expression of several adhesion-responsive genes in epithelial cells, suggesting PKC's role in regulating gene expression during cell adhesion. []
- Modulation of ion channel activity: BIM I can influence neuronal excitability by affecting K+ channel currents, particularly in cerebellar granule cells. [] It also affects Ca2+ influx in various cell types, impacting processes like smooth muscle contraction. [, ]
- Interference with viral entry: Bisindolylmaleimide I inhibits the entry of influenza virus ribonucleoproteins (vRNPs) into the nucleus, thus blocking viral replication. []
Q4: What is the molecular formula and weight of Bisindolylmaleimide I?
A4: Bisindolylmaleimide I has a molecular formula of C29H25N3O3 and a molecular weight of 475.54 g/mol.
Q5: Is there information available on the spectroscopic data of Bisindolylmaleimide I?
A5: While this specific research set does not provide detailed spectroscopic data for Bisindolylmaleimide I, it's recommended to consult chemical databases like PubChem or ChemSpider for comprehensive information.
Q6: Is there information on the material compatibility and stability of Bisindolylmaleimide I?
A6: The provided research primarily focuses on the biological activity of BIM I. Information regarding its compatibility with various materials or its stability under different conditions is not covered.
Q7: Are there specific formulation strategies mentioned to improve Bisindolylmaleimide I's stability or bioavailability?
A7: The research papers provided do not discuss specific formulation strategies for BIM I.
Q8: How do structural modifications of Bisindolylmaleimide I influence its activity and selectivity?
A8: While not extensively discussed in these papers, the presence of a cationic tail at an indole nitrogen appears to be important for Bisindolylmaleimide I's antagonist activity at the nicotinic cholinergic receptor. [] Further research is needed to fully elucidate the SAR of BIM I and its analogs.
Q9: Has resistance to Bisindolylmaleimide I been observed?
A9: The provided research does not delve into resistance mechanisms related to BIM I.
Q10: What is the known safety profile and toxicity data for Bisindolylmaleimide I?
A10: While these research papers do not specifically focus on toxicology, it's crucial to note that BIM I is primarily a research tool. Further studies are needed to assess its potential for therapeutic use and establish its comprehensive safety profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。